ARQ-171
Description
Contextualization of ARQ-171 within Contemporary Small Molecule Inhibitor Research
In the broader context of oncology drug discovery, the early 21st century saw a paradigm shift towards targeted therapies. Unlike traditional cytotoxic chemotherapies that indiscriminately affect rapidly dividing cells, small molecule inhibitors are designed to interact with specific molecular targets that are crucial for cancer cell growth and survival. This approach promised greater efficacy and potentially reduced side effects. Research into inhibitors of protein kinases, components of the DNA damage response (DDR), and cell cycle regulators was particularly active. This compound fits within this framework as a modulator of a key cell cycle checkpoint, representing an innovative strategy to induce cancer-specific cell death.
Overview of the Activated Checkpoint Therapy (ACT) Program and its Theoretical Basis
This compound was a product of ArQule's proprietary Activated Checkpoint Therapy (ACT) program, developed in collaboration with Roche. The central hypothesis of the ACT program was that the deliberate activation of a specific cell cycle checkpoint, which is often dormant or dysfunctional in cancer cells, could be a powerful therapeutic tool.
The theoretical basis of the ACT program centered on the E2F1 transcription factor, a critical regulator of the G1/S phase transition in the cell cycle. In normal cells, the activity of E2F1 is tightly controlled by the retinoblastoma protein (pRb). When a cell is ready to divide, pRb is phosphorylated, releasing E2F1 to activate the transcription of genes necessary for DNA replication. However, in many cancer cells, the pRb pathway is inactivated, leading to deregulated E2F1 activity.
The ACT program's strategy was to further enhance or "activate" the E2F1-mediated checkpoint. The rationale was that while normal cells can tolerate a transient increase in E2F1 activity, cancer cells, which often harbor significant DNA damage, are exquisitely sensitive to supraphysiological levels of E2F1. This hyperactivation of the E2F1 pathway in a damaged cell is intended to trigger a robust apoptotic response, selectively eliminating the cancer cells. This compound was designed as a small molecule that could induce the expression of E2F1, thereby initiating this selective cell-killing mechanism. A key aspect of this approach is its potential to be effective in cancers with a non-functional p53 tumor suppressor, as the E2F1-mediated apoptosis can occur independently of p53.
Historical Development and Initial Preclinical Characterization of this compound
This compound emerged as a second-generation compound from ArQule's ARQ-550RP ACT program. The development of this compound represented a focused effort to create a potent and selective activator of the E2F1 pathway.
A significant milestone in its early development was the initiation of Good Laboratory Practice (GLP) toxicology studies in March 2006. cancer.gov These studies are a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies to commence human clinical trials. The initiation of these studies indicated that this compound had shown sufficient promise in earlier, non-GLP preclinical assessments to warrant further investment.
Following the preclinical phase, a Phase I clinical trial was initiated to evaluate the safety and tolerability of this compound in adult patients with advanced solid tumors. This dose-escalation study was designed to determine the maximum tolerated dose of this compound when administered intravenously.
While detailed, quantitative preclinical efficacy and selectivity data for this compound are not extensively available in the public domain, the progression to GLP toxicology and a Phase I trial suggests that the compound demonstrated a desirable activity profile in initial in vitro and in vivo models. The table below summarizes the key developmental stages of this compound based on available information.
| Developmental Stage | Key Milestone | Year |
| Discovery | Identified as a second-generation E2F1 pathway activator from the ARQ-550RP ACT program. | Early 2000s |
| Preclinical | Initiation of GLP toxicology studies. | 2006 |
| Clinical | Initiation of a Phase I dose-escalation study in patients with advanced solid tumors. | Post-2006 |
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Appearance |
Solid powder |
Synonyms |
ARQ171; ARQ 171; ARQ-171; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Arq 171 Action
Elucidation of Primary Molecular Targets and Binding Dynamics of ARQ-171
The therapeutic efficacy of this compound is predicated on its specific molecular interactions within the cellular environment, particularly its influence on key regulatory proteins.
Identification of Key Proteins and Enzymes Modulated by this compound
Quantitative Analysis of this compound Target Engagement
Quantitative analysis of this compound's target engagement, including specific binding dynamics or affinity data (such as IC50 or Kd values), is not widely available in public databases or research findings. Databases like DrugBank explicitly state that protein binding information for this compound is "Not Available." drugbank.com Similarly, searches for quantitative data on its direct interaction with E2F-1 or other potential molecular targets did not yield specific numerical values in the accessible literature. Therefore, detailed quantitative analyses of this compound's target engagement are not publicly documented.
Impact of this compound on DNA Damage Response and Cell Cycle Checkpoint Pathways
A cornerstone of this compound's action is its profound impact on the cellular DNA damage response and cell cycle checkpoint mechanisms.
Activation of E2F-1 Regulated Pathways
This compound activates the E2F-1-mediated checkpoint process. This activation is critical because E2F-1 regulates the expression of genes involved in the progression of the cell cycle from the G1 phase into the S phase. evitachem.comdrugbank.com By inducing the E2F-1 pathway, this compound is believed to restore the cell's ability to recognize DNA damage. This leads to the selective induction of G1/S cell cycle arrest in cancer cells that possess irreparable DNA damage. evitachem.comdrugbank.com Importantly, this checkpoint activation and subsequent anti-tumor activity are independent of p53-mediated tumor suppression, offering a potential therapeutic avenue for cancers with compromised p53 function. evitachem.comdrugbank.com
Downstream Effects on DNA Repair Mechanisms
The activation of DNA damage response (DDR) pathways by this compound inherently impacts DNA repair mechanisms. The DDR is a complex signal transduction pathway that recognizes DNA damage and initiates a cellular response, which includes various DNA repair mechanisms to maintain genomic integrity. harvard.eduhereditarydiffusegastriccancer.org While this compound is designed to activate this overarching response, specific detailed research findings explicitly outlining its downstream effects on individual DNA repair mechanisms, such as homologous recombination (HR), non-homologous end joining (NHEJ), base excision repair (BER), or nucleotide excision repair (NER), as a direct consequence of this compound action, are not extensively detailed in the available public information. However, the overarching goal is to trigger apoptosis in cells with irreparable damage, implying that if repair mechanisms are insufficient or overwhelmed due to this compound's action, cell death ensues.
This compound-Induced Cellular Phenotypes
The primary cellular phenotypes induced by this compound are directly linked to its activation of the E2F-1 pathway and the subsequent DNA damage response. These include:
Apoptosis (Programmed Cell Death): this compound is designed to initiate apoptosis in cancer cells. By restoring the cell's ability to recognize DNA damage and activating the E2F-1-mediated checkpoint, this compound triggers the programmed cell death machinery in malignant cells. wikidata.orgevitachem.comdrugbank.com
Cell Cycle Arrest: The compound induces cell cycle arrest, specifically at the G1/S checkpoint, in cancer cells that have sustained irreparable DNA damage. This arrest prevents the proliferation of damaged cells, a critical step in its antineoplastic activity. evitachem.comdrugbank.com
These cellular outcomes underscore this compound's potential as a targeted agent for cancer therapy by leveraging intrinsic cellular pathways to eliminate aberrant cells.
Modulation of Cell Proliferation and Viability in In Vitro Models
This compound's mechanism of activating E2F-1-mediated checkpoint processes is intended to selectively induce cell cycle arrest in cancer cells with irreparable DNA damage. medkoo.com E2F-1, often downregulated in cancer cells, plays a crucial role in regulating the expression of genes involved in the progression of the cell cycle from the G1 into the S phase. medkoo.com By activating this pathway, this compound is expected to inhibit uncontrolled cell proliferation. While specific detailed in vitro data on this compound's modulation of cell proliferation and viability across a wide range of cell lines with quantitative measures (e.g., IC50 values) are not extensively detailed in publicly available search results, its design as an E2F-1 pathway activator and farnesyltransferase inhibitor directly implies effects on these cellular processes. Cell viability and proliferation assays are standard methods to assess the effectiveness of compounds in preclinical oncology research. championsoncology.com
Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)
The core mechanism of this compound is its ability to initiate programmed cell death, specifically apoptosis, in cancer cells. medpath.comdrugbank.com This occurs through the activation of DNA damage response/checkpoint pathways. medpath.comdrugbank.com Apoptosis is a highly regulated process of cell suicide characterized by distinct morphological changes such as cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies, without eliciting an inflammatory response. researchgate.netnih.gov The activation of E2F-1 by this compound restores the cellular machinery necessary to detect and respond to DNA damage, thereby triggering the apoptotic cascade in cells that have accumulated significant genetic aberrations. medpath.commedkoo.comdrugbank.com
Effects on Cellular Senescence and Autophagy
Information regarding the direct effects of this compound on cellular senescence and autophagy is not explicitly detailed in the public scientific literature retrieved. Cellular senescence is a state of irreversible cell cycle arrest often triggered by DNA damage, oncogenic stress, or other cellular insults, and is characterized by a senescence-associated secretory phenotype (SASP) and resistance to apoptosis. aginganddisease.orgcore.ac.uknih.gov Autophagy is a catabolic process involving the degradation and recycling of cellular components, crucial for maintaining cellular homeostasis and responding to stress. nih.govunime.itbiorxiv.org While this compound's role in DNA damage response and apoptosis could indirectly influence these processes, specific studies elucidating direct modulation of senescence or autophagy by this compound (BMS-214662) are not widely reported.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Detailed structure-activity relationship (SAR) studies specifically for this compound (BMS-214662) and its analogues are not extensively published in the public domain. However, the identification of this compound as a farnesyltransferase inhibitor and an E2F-1 pathway activator provides a basis for understanding the structural features that would be relevant to its potency and selectivity. medkoo.com
Design and Synthesis of this compound Derivatives for Mechanistic Elucidation
The design and synthesis of derivatives are fundamental to SAR studies, aiming to understand how modifications to a compound's chemical structure impact its biological activity and mechanism. frontiersin.orgscielo.brlumos-pharma.comulisboa.pt Given that this compound is a complex benzodiazepine (B76468) derivative with multiple functional groups, systematic modifications to its core structure, substituents, and stereochemistry would typically be explored. For a farnesyltransferase inhibitor, modifications influencing its interaction with the enzyme's active site, or its ability to mimic the farnesyl pyrophosphate substrate, would be critical. For an E2F-1 pathway activator, structural changes that enhance its ability to modulate DNA damage response or E2F-1 protein levels would be investigated. However, specific experimental designs and synthesis routes for this compound derivatives for mechanistic elucidation are not publicly available.
Identification of Key Structural Determinants for Potency and Selectivity
For compounds like this compound, key structural determinants for potency and selectivity would typically involve identifying pharmacophoric features crucial for binding to its targets (farnesyltransferase or components of the E2F-1 pathway) and for eliciting the desired biological response (DNA damage response, apoptosis). scholaris.capharm.or.jpresearchgate.netnih.goviomcworld.commdpi.comresearchgate.netnih.govuc.pt These could include specific hydrogen bond donors/acceptors, hydrophobic pockets, or charged groups that interact with the target protein. The chiral center at the 3-position of the benzodiazepine ring in this compound ((3R)-isomer) suggests that stereochemistry is likely an important determinant for its activity. medkoo.com The thiophene-2-ylsulfonyl group, the benzyl (B1604629) group, and the imidazolylmethyl group are all potential areas where structural modifications could significantly impact potency and selectivity by altering binding affinity, metabolic stability, or off-target interactions. Without specific SAR data, the exact contributions of each moiety to this compound's potency and selectivity remain proprietary or unpublicized.
Preclinical Efficacy of Arq 171 in Disease Models
In Vitro Efficacy Profiling of ARQ-171 in Diverse Cellular Systems
Preclinical investigations have extensively characterized the in vitro efficacy of this compound in a range of cellular systems, highlighting its inhibitory effects on cell proliferation and its activity in more complex three-dimensional models.
Cancer Cell Line Panel Sensitivity and Resistance Analysis
This compound (Miransertib/ARQ 092) has shown broad antiproliferative activity across a diverse panel of cancer cell lines. Its potency was particularly notable in cell lines derived from leukemia, breast, endometrial, and colorectal cancers acs.org. Biochemical analyses have determined its inhibitory concentration 50 (IC50) values for the AKT isoforms: 5.0 nM for AKT1, 4.5 nM for AKT2, and 16 nM for AKT3 ern-ithaca.eu.
Sensitivity to this compound was observed to be more pronounced in cancer cell lines harboring mutations in PIK3CA/PIK3R1 compared to those with wild-type PIK3CA/PIK3R1 or PTEN mutations acs.org. The presence of the AKT1-E17K mutation also emerged as a potential predictive biomarker for responsiveness to this compound acs.org.
Table 1: Biochemical IC50 Values of this compound for AKT Isoforms
| AKT Isoform | IC50 (nM) |
| AKT1 | 5.0 |
| AKT2 | 4.5 |
| AKT3 | 16 |
Efficacy in 3D Cell Culture and Organoid Models
Beyond conventional 2D cell cultures, this compound has been evaluated in more physiologically relevant 3D models, including organoids. In iPSC-derived vascular organoids designed to mimic the vascular malformations seen in Proteus syndrome, this compound (ARQ092) successfully modulated the heightened vascular complexity induced by AKT activation nih.gov. This efficacy was further corroborated in isolated human endothelial cells representing various genotypes associated with human low-flow vascular malformations nih.govciberonc.es. These findings underscore this compound's ability to exert its therapeutic effects in complex cellular architectures that more closely resemble in vivo tissue environments.
In Vivo Preclinical Model Assessment of this compound Anti-Disease Activity
The preclinical assessment of this compound has extended to various in vivo models, demonstrating its anti-disease activity and providing insights into its pharmacodynamic effects.
Efficacy in Genetically Engineered Murine Disease Models
This compound has shown efficacy in genetically engineered murine models, particularly those designed to reflect PI3K-driven pathologies and conditions like Proteus syndrome embopress.orgbiorxiv.org. A notable example includes a preclinical in vivo model of PI3K-driven vascular malformations using the postnatal mouse retina. In this model, miransertib (B560090) was effective in both preventing the formation and inducing the regression of these vascular malformations nih.govciberonc.esembopress.orgbiorxiv.org. This highlights its potential in addressing diseases characterized by aberrant PI3K/AKT signaling and associated overgrowth.
Efficacy in Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which retain the heterogeneity and characteristics of human tumors, have been instrumental in assessing this compound's anti-tumor activity. This compound (ARQ 092) demonstrated strong anti-tumor effects in models harboring mutant AKT1-E17K or exhibiting an activated AKT pathway ern-ithaca.eu.
In a specific PDX model of endometrial cancer with PIK3CA D350G, PIK3CA R93W, and PTEN R130G mutations, this compound achieved over 90% inhibition of tumor growth jax.org. Furthermore, this compound has shown enhanced efficacy when combined with other therapeutic agents in PDX models. For instance, in an endometrial PDX model, combination with trametinib (B1684009) reduced tumor growth by 67%, compared to 43% for either drug alone aacrjournals.org. Similarly, in a vemurafenib-resistant melanoma PDX model, the combination of this compound with trametinib led to a 73% reduction in tumor growth, significantly surpassing the 26% and 16% reductions observed with trametinib and this compound as single agents, respectively aacrjournals.org. This compound also demonstrated synergistic effects with anti-HER2 agents and chemotherapeutics, reducing tumor growth by up to 92% with trastuzumab, 73% with lapatinib, and 85% with paclitaxel (B517696) in various xenograft models aacrjournals.org.
Table 2: this compound Efficacy in Patient-Derived Xenograft (PDX) Models (Selected Examples)
| PDX Model Type | Genetic Alterations | Single Agent this compound Efficacy | Combination Therapy (with this compound) | Combination Efficacy (Tumor Growth Reduction) |
| Endometrial Cancer | PIK3CA D350G, R93W, PTEN R130G | >90% tumor growth inhibition jax.org | N/A | N/A |
| Endometrial Cancer | N/A (activated AKT pathway) | 43% tumor reduction aacrjournals.org | Trametinib | 67% tumor reduction aacrjournals.org |
| Melanoma (Vemurafenib-resistant) | BRAFV600E, PIK3CA H1047R | 16% tumor reduction aacrjournals.org | Trametinib | 73% tumor reduction aacrjournals.org |
| Breast/Endometrial Xenografts | N/A | <50% tumor reduction aacrjournals.org | Trastuzumab | 92% tumor reduction aacrjournals.org |
| Breast/Endometrial Xenografts | N/A | <50% tumor reduction aacrjournals.org | Lapatinib | 73% tumor reduction aacrjournals.org |
| Breast/Endometrial Xenografts | N/A | <50% tumor reduction aacrjournals.org | Paclitaxel | 85% tumor reduction aacrjournals.org |
Pharmacodynamic Biomarker Analysis in Preclinical Models
Pharmacodynamic biomarker analysis in preclinical models has provided crucial insights into this compound's mechanism of action and target engagement. Studies have shown that this compound effectively reduced the phosphorylation of AKT and its downstream targets in a concentration-dependent manner in cells and tissues derived from patients with Proteus syndrome ern-ithaca.eu. In AN3CA mouse xenografts, western blot analysis confirmed that this compound (ARQ 092) inhibited AKT signaling, evidenced by decreased levels of phosphorylated AKT at serine 473 (p-AKT(S473)) and threonine 308 (p-AKT(T308)), as well as phosphorylated PRAS40 at threonine 246 (p-PRAS40(T246)) researchgate.net. These findings confirm the engagement of this compound with its intended target, AKT, and its downstream signaling pathway in vivo.
Mechanisms of Resistance to Arq 171 in Preclinical Models
Identification of Acquired Resistance Mechanisms
In preclinical models, acquired resistance mechanisms are typically identified through various experimental approaches. These often involve exposing cancer cell lines to increasing concentrations of a therapeutic agent over time to select for resistant clones. Subsequent analysis of these resistant cell populations can reveal underlying molecular changes. Techniques such as whole-exome sequencing, RNA sequencing, and epigenetic profiling are commonly employed to pinpoint genetic and epigenetic alterations. Despite these general methodologies, specific research findings on the identification of acquired resistance mechanisms unique to ARQ-171 in preclinical settings are not widely reported.
Genetic alterations are a common cause of acquired drug resistance in cancer therapy. For a compound like this compound, which functions by activating the E2F-1 pathway and DNA damage response to induce apoptosis, theoretical genetic resistance mechanisms could involve mutations that:
Affect the E2F-1 pathway directly: This might include mutations within the E2F-1 gene itself or in its regulatory proteins that impair its activation or its ability to induce downstream pro-apoptotic genes. E2F-1 is known to regulate genes involved in cell cycle progression and can induce apoptosis via p53-dependent and independent pathways. atlasgeneticsoncology.orgmdpi.com Therefore, mutations that disrupt these critical functions could confer resistance.
Compromise DNA damage response or apoptosis: Genetic changes in genes critical for DNA damage recognition, repair, or the execution of programmed cell death (apoptosis) could render cells less susceptible to this compound's effects. For instance, mutations in components of the ATM/ATR-CHK2 pathway, which are integral to DNA damage signaling and E2F-1 phosphorylation, might contribute to resistance. atlasgeneticsoncology.org
Activate bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited pathway. This could involve mutations in other oncogenes or tumor suppressor genes that promote cell survival and proliferation independently of the E2F-1/DNA damage response axis. Examples from other targeted therapies include activation of alternative receptor tyrosine kinases (RTKs) or downstream pathways like PI3K/AKT/mTOR or RAS/RAF/MEK/ERK. researchgate.netoncotarget.com While these are general mechanisms, specific bypass pathways for this compound resistance have not been identified in published preclinical studies.
Epigenetic modifications, which involve heritable changes in gene expression without altering the underlying DNA sequence, can also contribute to acquired drug resistance. These modifications include DNA methylation, histone modifications (e.g., acetylation, methylation), and regulation by non-coding RNAs. mdpi.comresearchgate.netamegroups.orgnih.govfrontiersin.org For this compound, hypothetical epigenetic resistance mechanisms could include:
Silencing of pro-apoptotic genes: Hypermethylation of promoter regions or specific histone modifications could lead to the transcriptional silencing of genes that are normally activated by E2F-1 or are crucial for apoptosis, thereby allowing cancer cells to evade cell death. nih.gov
Activation of anti-apoptotic or survival genes: Conversely, epigenetic changes might lead to the upregulation of genes that promote cell survival or inhibit apoptosis, counteracting this compound's intended effect.
Altered chromatin accessibility: Epigenetic changes can alter chromatin structure, affecting the accessibility of DNA to transcription factors like E2F-1, thereby modulating gene expression and potentially leading to resistance. mdpi.comnih.gov
Cellular Adaptations Conferring this compound Resistance
Beyond specific genetic or epigenetic changes, cancer cells can exhibit broader cellular adaptations that confer drug resistance.
Changes in how a drug is handled by the cell can significantly impact its efficacy. For this compound, theoretical adaptations could include:
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of cancer cells, reducing its intracellular concentration below therapeutic levels. researchgate.netnih.govnih.gov This is a common mechanism of multidrug resistance.
Altered drug metabolism: Changes in the expression or activity of drug-metabolizing enzymes (e.g., cytochrome P450 enzymes) could lead to the inactivation of this compound or its more rapid degradation, thereby reducing its effective concentration. frontiersin.orgnih.gov However, specific metabolic pathways for this compound are listed as "Not Available" in DrugBank. drugbank.com
Cancer cells are highly adaptable and can activate compensatory or alternative survival pathways when a primary oncogenic pathway is inhibited. For this compound, which aims to induce cell death, potential alternative survival pathways could involve:
Activation of growth factor receptor signaling: Upregulation or activation of other receptor tyrosine kinases (RTKs) or their downstream signaling pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK) can provide pro-survival signals that bypass the E2F-1-mediated apoptosis. researchgate.netoncotarget.comnih.gov
Phenotypic plasticity and cell state changes: Cancer cells can undergo phenotypic switching, such as epithelial-mesenchymal transition (EMT), which is often associated with increased invasiveness, stemness, and resistance to various therapies by altering cellular dependencies and activating survival programs. mdpi.comfrontiersin.org
Strategies to Overcome this compound Resistance in Preclinical Systems
Given the theoretical mechanisms of resistance, general strategies to overcome drug resistance in preclinical systems often involve combination therapies or targeting the resistance mechanisms directly. If specific resistance mechanisms to this compound were identified, preclinical strategies could include:
Combination with inhibitors of bypass pathways: If alternative survival pathways are activated, combining this compound with inhibitors of those pathways could restore sensitivity. For example, in other contexts, combination therapies targeting multiple nodes of a pathway or parallel pathways have shown promise. nih.gov
Combination with epigenetic modifiers: If epigenetic changes contribute to resistance, agents that reverse these modifications (e.g., DNA methyltransferase inhibitors or histone deacetylase inhibitors) could re-sensitize cells to this compound. frontiersin.org
Combination with drug efflux pump inhibitors: If increased drug efflux is a mechanism, co-administration with inhibitors of ABC transporters could enhance intracellular drug accumulation and efficacy. nih.gov
Targeting cellular plasticity: Strategies aimed at reversing phenotypic changes like EMT could also be explored if such adaptations are found to confer resistance. frontiersin.org
However, without specific preclinical data detailing this compound resistance mechanisms, specific strategies tailored to overcome this compound resistance have not been extensively reported.
Advanced Methodologies and Computational Approaches in Arq 171 Research
High-Throughput Screening (HTS) and Chemical Genomics for ARQ-171 Research
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries for their potential to modulate a specific biological target. pharmtech.comazolifesciences.com For a compound like this compound, which targets the E2F1 checkpoint pathway, HTS would be employed in the initial phases of discovery to identify "hit" compounds that exhibit the desired inhibitory activity. eurekaselect.com This process involves the use of automated systems to test thousands of small molecules in miniaturized assays, significantly accelerating the identification of promising drug candidates. pharmtech.com
Once initial hits are identified, chemical genomics comes into play. This field combines the principles of genomics and chemistry to systematically study the effects of small molecules on a genome-wide scale. ingentaconnect.combroadinstitute.org In the context of this compound, chemical genomics approaches would be used to understand the compound's specificity and to identify potential off-target effects. By profiling the genomic and proteomic changes in cancer cells following treatment with this compound, researchers can build a comprehensive picture of its mechanism of action and identify biomarkers that may predict patient response. broadinstitute.org
Table 1: Illustrative High-Throughput Screening Data for E2F1 Pathway Inhibitors
| Compound ID | Concentration (µM) | Inhibition of E2F1 Activity (%) | Cell Viability (%) | Hit Candidate |
|---|---|---|---|---|
| This compound-Lead | 1 | 85 | 92 | Yes |
| Compound A | 1 | 23 | 98 | No |
| Compound B | 1 | 92 | 45 | No (Toxic) |
This table represents hypothetical data from an initial HTS campaign to identify inhibitors of the E2F1 pathway. Compounds are evaluated based on their ability to inhibit E2F1 activity while maintaining high cell viability.
Advanced Imaging Techniques for Studying this compound Effects in Biological Systems
Advanced imaging techniques are crucial for visualizing the cellular and subcellular effects of therapeutic compounds in real-time. drugtargetreview.comthemunicheye.com For this compound, methods such as high-content imaging (HCI) and fluorescence microscopy would be employed to observe its impact on cancer cells. crownbio.com These techniques allow for the detailed analysis of various cellular parameters, including morphology, protein localization, and the dynamics of signaling pathways. crownbio.comnih.gov
For instance, fluorescently labeling this compound or key proteins in the E2F1 pathway would enable researchers to track the compound's entry into the cell, its interaction with its target, and the subsequent downstream effects on cell cycle progression and apoptosis. nih.gov Super-resolution microscopy could provide even more detailed insights into the molecular interactions at the nanoscale. nih.gov These imaging studies are vital for confirming the mechanism of action of this compound and for understanding how it selectively targets cancer cells.
Omics Technologies (Genomics, Proteomics, Metabolomics) in Elucidating this compound Mechanisms
Omics technologies provide a global view of the molecular changes that occur within a biological system in response to a drug. frontiersin.org In the investigation of this compound, a multi-omics approach would be utilized to gain a comprehensive understanding of its mechanism of action. frontiersin.orgnih.gov
Genomics would be used to identify genetic factors that may influence sensitivity or resistance to this compound. By sequencing the genomes of cancer cell lines with varying responses to the drug, researchers can pinpoint specific mutations or gene expression patterns that correlate with its efficacy. frontiersin.org
Proteomics allows for the large-scale analysis of protein expression and post-translational modifications. Following treatment with this compound, proteomic profiling can reveal changes in the levels and activity of proteins within the E2F1 pathway and other interconnected cellular networks, providing a detailed map of the drug's impact. creative-proteomics.com
Metabolomics focuses on the comprehensive analysis of small molecule metabolites. This can uncover alterations in cellular metabolism that result from the inhibition of the E2F1 pathway by this compound, potentially identifying novel biomarkers of drug response. crownbio.com
The integration of these omics datasets offers a powerful approach to fully characterize the biological effects of this compound and to identify patient populations most likely to benefit from the therapy. nih.govcrownbio.com
Table 2: Representative Multi-Omics Data Following this compound Treatment
| Omics Type | Key Finding | Implication for this compound Mechanism |
|---|---|---|
| Genomics | Upregulation of p53 target genes | Activation of apoptotic pathways |
| Proteomics | Decreased phosphorylation of Rb protein | Inhibition of cell cycle progression |
| Metabolomics | Altered nucleotide metabolism | Disruption of DNA synthesis |
This table illustrates the types of insights that can be gained from a multi-omics analysis of cancer cells treated with this compound, linking molecular changes to the compound's therapeutic effects.
Computational Chemistry and Systems Biology in this compound Discovery and Optimization
Computational approaches are indispensable in modern drug discovery, from the initial design of a compound to the optimization of its properties. mdpi.com
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule like this compound interacts with its protein target at an atomic level. longdom.orgsemanticscholar.org These methods utilize the three-dimensional structure of the target protein—in this case, components of the E2F1 pathway—to simulate the binding of potential drug candidates. nih.gov
For this compound, docking studies would be instrumental in understanding the precise binding mode and in identifying the key amino acid residues involved in the interaction. mdpi.com This information is critical for the rational design and optimization of the compound to improve its potency and selectivity. nih.gov Molecular dynamics simulations can further be used to study the stability of the drug-target complex over time. mdpi.com
Network Biology Analysis of this compound Perturbations
Systems biology integrates experimental data with computational modeling to understand the behavior of complex biological systems as a whole. drugtargetreview.comresearchgate.net Network biology, a subfield of systems biology, focuses on representing and analyzing biological systems as networks of interacting components. nih.gov
In the context of this compound, network biology would be used to analyze the broader impact of inhibiting the E2F1 pathway on the entire cellular network. oup.com By constructing protein-protein interaction networks and signaling pathways, researchers can predict how the perturbation caused by this compound will propagate through the system. nih.gov This can help to identify potential synergistic drug combinations and to understand mechanisms of drug resistance. researchgate.net Such an approach provides a holistic view of the drug's effects, moving beyond a single target to a systems-level understanding of its therapeutic action. nih.govnih.gov
Future Directions and Unanswered Questions in Arq 171 Research
Delineation of Complete E2F-1 Pathway Interplay and ARQ-171 Integration
The E2F-1 transcription factor is a critical regulator of the cell cycle, and its activation by this compound is intended to selectively trigger apoptosis in cancer cells with DNA damage. cancer.gov However, the E2F-1 pathway is complex, with numerous upstream regulators and downstream effectors that can influence cell fate. A key area for future research is to fully map the intricate interplay of the entire E2F-1 pathway and understand precisely how this compound integrates into this network.
Currently, it is understood that this compound induces E2F-1 expression, which in turn can activate pro-apoptotic genes. cancer.govnih.govnih.gov Future studies should aim to identify the complete set of downstream target genes transcriptionally activated by this compound-induced E2F-1. This includes not only well-known apoptotic effectors but also potentially novel players in cell cycle arrest and cell death. Understanding the differential regulation of these target genes in various cancer types will be crucial for predicting sensitivity to this compound.
Furthermore, the impact of this compound on the various feedback loops that control E2F-1 activity needs to be elucidated. For instance, E2F-1 is known to be regulated by the retinoblastoma (Rb) protein and can also be stabilized in response to DNA damage. nih.gov Investigating how this compound modulates these regulatory interactions will provide a more comprehensive understanding of its mechanism of action.
Development of Novel Preclinical Models for Enhanced Translational Potential
To better predict the clinical efficacy of this compound, the development of more sophisticated preclinical models is essential. While traditional cancer cell lines and xenograft models have been valuable, they often fail to fully recapitulate the complexity of human tumors. nih.gov The future of this compound preclinical research lies in the adoption of advanced models that offer greater translational relevance.
Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, are one such promising avenue. mdpi.com These models better maintain the heterogeneity and molecular characteristics of the original tumor, providing a more accurate platform to evaluate the anti-tumor activity of this compound across a diverse range of cancer subtypes.
Additionally, the development of three-dimensional (3D) organoid cultures derived from patient tumors offers a high-throughput in vitro system for screening this compound's efficacy. These "mini-tumors" can better mimic the tumor microenvironment and cellular interactions, potentially providing more predictive data on drug response. Genetically engineered mouse models (GEMMs) that spontaneously develop tumors with specific genetic alterations relevant to E2F-1 pathway dysregulation could also serve as powerful tools to study the in vivo effects of this compound in a more physiologically relevant context. mdpi.com
Strategies for Enhancing this compound Target Specificity and Therapeutic Index
A critical challenge in cancer therapy is to maximize the anti-tumor effects of a drug while minimizing its toxicity to normal tissues. Future research on this compound must focus on strategies to enhance its target specificity and widen its therapeutic index.
One approach could involve the development of novel drug delivery systems to improve the accumulation of this compound in tumor tissues. nih.govnih.govresearchgate.net This could include encapsulation of this compound in nanoparticles or liposomes that are designed to passively target tumors through the enhanced permeability and retention (EPR) effect or are actively targeted to cancer cells via surface-conjugated ligands. nih.govnih.govresearchgate.net
Furthermore, exploring combination therapies represents a key strategy to potentially enhance the efficacy of this compound and allow for the use of lower, less toxic doses. nih.govmdpi.com Combining this compound with agents that induce DNA damage could synergistically enhance its apoptotic effects in cancer cells. Additionally, combining it with inhibitors of survival pathways that may be activated as a resistance mechanism to E2F-1-induced apoptosis could also prove beneficial.
Integration of this compound Research into Broader Biological and Pathological Paradigms
The research on this compound should not be conducted in isolation but rather integrated into the broader understanding of cancer biology and other pathological conditions. The E2F-1 pathway is not only implicated in cancer but also plays a role in other cellular processes such as development, differentiation, and the DNA damage response.
Future studies could explore the potential of this compound in non-cancerous pathologies characterized by aberrant cell proliferation. Moreover, investigating the mechanisms of resistance to this compound will be crucial. This could involve identifying mutations or adaptive signaling pathways that allow cancer cells to evade this compound-induced apoptosis. Understanding these resistance mechanisms could lead to the development of strategies to overcome them and could also provide deeper insights into the fundamental biology of the E2F-1 pathway.
Key Challenges and Opportunities for Future Academic Exploration of this compound
The academic exploration of this compound presents both challenges and opportunities. A significant challenge is the limited availability of detailed public data from its early clinical development, which appears to have been discontinued. ArQule initiated GLP toxicology studies with this compound in 2006 and a Phase I trial in adult patients with advanced solid tumors was also initiated. bioworld.comdana-farber.org However, the outcomes and the reasons for the apparent halt in its clinical progression are not widely published, which can hinder academic research efforts.
Despite this, there are considerable opportunities for academic researchers to contribute to the understanding of this compound and the pathway it targets. Independent academic studies could focus on synthesizing and testing this compound analogs to identify compounds with improved potency and selectivity. In-depth mechanistic studies in academic labs can further dissect the molecular consequences of E2F-1 activation by this compound in various cellular contexts.
Collaboration between academic institutions and the original developers of this compound, if feasible, could provide access to valuable data and resources, accelerating further research. The exploration of this compound in rare or neglected cancer types, which may not be a primary focus for pharmaceutical companies, represents another important niche for academic investigation. Ultimately, continued academic inquiry into this compound could uncover new therapeutic applications and deepen our fundamental understanding of the E2F-1 pathway in health and disease.
Q & A
Q. What is the molecular mechanism of ARQ-171 in activating the E2F1 pathway, and how can this be validated experimentally?
this compound is a second-generation E2F1 pathway activator that induces E2F1 expression, triggering G1/S checkpoint activation and apoptosis in cancer cells with irreparable DNA damage . To validate this mechanism:
- Use qPCR or RNA sequencing to measure E2F1 mRNA levels post-treatment.
- Perform Western blotting to assess E2F1 protein expression and downstream targets (e.g., cyclin-dependent kinases).
- Validate functional outcomes via cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining).
- Include p53-null cell lines to confirm E2F1 activation is independent of p53-mediated pathways .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s antitumor efficacy?
- In vitro : Use cancer cell lines with dysregulated G1/S checkpoints (e.g., Rb-deficient cells) to assess selective cytotoxicity. Dose-response curves (IC50 values) should be generated using standardized assays like MTT or CellTiter-Glo .
- In vivo : Xenograft models (e.g., immunocompromised mice implanted with E2F1-sensitive tumors) are ideal. Monitor tumor volume, survival rates, and pharmacodynamic markers (E2F1 expression via immunohistochemistry) .
Q. How can researchers ensure reproducibility in this compound studies, particularly in compound characterization?
- Provide detailed synthesis protocols (e.g., HPLC purity >95%, NMR spectra) in supplementary materials.
- Include positive controls (e.g., known E2F1 activators) and negative controls (vehicle-treated cells/animals).
- Adhere to MIAME (Microarray) or ARRIVE (Animal Research) guidelines for data reporting .
Advanced Research Questions
Q. How should researchers address contradictions in this compound efficacy data across different cancer subtypes?
Contradictions may arise due to tumor heterogeneity or variability in E2F1 pathway dependency. To resolve this:
- Perform transcriptomic profiling (RNA-seq) to stratify responsive vs. non-responsive tumors based on E2F1 pathway activity.
- Validate findings using patient-derived xenografts (PDXs) or 3D organoid models that retain tumor microenvironment interactions .
- Conduct meta-analyses of existing datasets to identify biomarkers (e.g., Rb status, DNA repair deficiencies) predictive of response .
Q. What methodological considerations are critical when designing combination therapies involving this compound?
- Synergy screening : Use Chou-Talalay assays to quantify combination indices (CI <1 indicates synergy).
- Sequencing optimization : Test this compound before/after DNA-damaging agents (e.g., cisplatin) to determine if checkpoint activation enhances apoptosis.
- Toxicity profiling : Monitor off-target effects (e.g., bone marrow suppression) in co-treatment cohorts using hematopoietic stem cell assays .
Q. How can researchers analyze this compound’s impact on tumor immune microenvironments?
- Use multiplex immunofluorescence to quantify immune cell infiltration (CD8+ T cells, macrophages) in treated vs. untreated tumors.
- Pair with cytokine profiling (Luminex/ELISA) to assess immunomodulatory effects (e.g., IFN-γ, IL-6 levels).
- Integrate single-cell RNA-seq to map immune cell subpopulations and activation states post-treatment .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Apply non-linear regression models (e.g., log(inhibitor) vs. response in Prism) to calculate IC50/EC50 values.
- Use ANOVA with Tukey’s post hoc tests for multi-group comparisons (e.g., combination therapy cohorts).
- For survival data, employ Kaplan-Meier curves and Cox proportional hazards models .
Q. How should researchers handle conflicting results between preclinical and clinical this compound data?
- Re-evaluate preclinical model relevance : Ensure animal models recapitulate human tumor genetics/microenvironments.
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare drug exposure levels across species.
- Conduct reverse translational studies using clinical biopsy samples to identify resistance mechanisms (e.g., E2F1 pathway mutations) .
Ethical & Reporting Standards
Q. What ethical guidelines apply to this compound studies involving animal models or patient-derived samples?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
